molecular formula C20H20N2O4 B12167628 ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12167628
M. Wt: 352.4 g/mol
InChI Key: IUKMERJZCTUONG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a synthetically versatile pyrrole derivative that serves as a crucial advanced intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of complex heterocyclic scaffolds, particularly 1,5-dihydro-4,1-benzoxazepin-2(3H)-ones, which are structures of significant interest in drug discovery due to their presence in pharmacologically active molecules [https://pubs.acs.org/doi/10.1021/jo035202v]. The molecular architecture of this compound, featuring a pyrrole-3-carboxylate ester core substituted with a p-tolyl group and a nicotinylmethyl moiety, makes it a valuable template for constructing libraries of compounds for high-throughput screening. Researchers utilize this chemical to investigate structure-activity relationships (SAR) in the development of new therapeutic agents, as the pyrrole ring is a common pharmacophore in compounds with a range of biological activities. The presence of multiple functional groups, including the ester, carbonyl, and hydroxy groups, allows for further chemical modifications, enabling its application in the synthesis of more complex molecules targeted at various biological pathways. Its use is strictly confined to laboratory research for these exploratory synthetic and investigative purposes.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-3-26-20(25)16-17(15-8-6-13(2)7-9-15)22(19(24)18(16)23)12-14-5-4-10-21-11-14/h4-11,17,23H,3,12H2,1-2H3

InChI Key

IUKMERJZCTUONG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C)CC3=CN=CC=C3)O

Origin of Product

United States

Preparation Methods

Phase 1: Synthesis of the γ-Lactam Intermediate

A three-component reaction between aniline derivatives, diethyl acetylenedicarboxylate, and aldehydes forms the core dihydro-pyrrole structure. For example:

  • Reactants : 4-Methylaniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde (or analogous aldehydes).

  • Conditions : Ethanol, room temperature, 24–48 hours.

  • Product : Ethyl 4-hydroxy-5-oxo-2-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate (intermediate).

Key Data (adapted from):

ParameterValue
Yield (intermediate)60–75%
Reaction Time12–24 hours
SolventEthanol
CatalystNone (self-condensation)

Phase 2: Introduction of the Pyridin-3-Ylmethyl Group

The intermediate undergoes alkylation at the nitrogen atom using pyridin-3-ylmethyl chloride or similar electrophiles. For example:

  • Reactants : Intermediate from Phase 1, pyridin-3-ylmethyl chloride, and a base (e.g., triethylamine).

  • Conditions : Dichloromethane, 0–5°C, 2–4 hours.

Optimized Conditions (adapted from):

ParameterValue
BaseTriethylamine
Temperature0–5°C
Reaction Time2–4 hours
Yield (final product)50–60%

Van Leusen Pyrrole Synthesis with Post-Functionalization

This approach employs the [3+2] cycloaddition of TosMIC (tosylmethyl isocyanide) with electron-deficient alkenes to form pyrrole rings, followed by selective functionalization.

Step 1: Pyrrole Ring Formation

  • Reactants : TosMIC and α,β-unsaturated esters (e.g., ethyl 3-phenylacrylate).

  • Conditions : Toluene, Cs₂CO₃, t-BuONa, −30°C to reflux.

Example Reaction (adapted from):

ParameterValue
CatalystCs₂CO₃, t-BuONa
Temperature−30°C to reflux
Yield (pyrrole)40–60%

Paal-Knorr Method with Multi-Component Reactions

The Paal-Knorr reaction forms pyrroles from 1,4-diketones and amines. This method is adapted for complex substituents.

Reaction Setup

  • Reactants : 1,2-Dibenzoyl ethylene, methyl acetoacetate, and NH₄OAc.

  • Conditions : THF, room temperature, 24 hours.

Modified Protocol for Target Compound :

ParameterValue
SolventDry THF
CatalystNH₄OAc
Yield (pyrrole)70–90%

Post-Reaction Functionalization

  • Ester Hydrolysis : Conversion of methyl to ethyl ester via transesterification.

  • N-Alkylation : Reaction with pyridin-3-ylmethyl iodide in DMF/K₂CO₃.

Limitations :

  • Limited scalability due to steric hindrance in multi-substituted systems.

Comparative Analysis of Methods

The following table summarizes key parameters for the three approaches:

MethodAdvantagesDisadvantages
Three-componentHigh atom economyModerate yields (50–60%)
Van LeusenVersatile substrate scopeRequires cryogenic conditions
Paal-KnorrHigh yieldsLimited to symmetric ketones

Critical Reaction Optimization

Key Variables

  • Base Selection : t-BuONa > Cs₂CO₃ for alkylation efficiency.

  • Solvent : Toluene > DCM for high-temperature reactions.

  • Purification : Silica gel chromatography > crystallization due to compound’s polarity.

Yield Enhancement Strategies

  • Microwave Assistance : Reduces reaction time by 50% while maintaining yields.

  • Catalytic Systems : Ytterbium triflate improves selectivity in Ugi–Zhu reactions.

Spectroscopic and Structural Confirmation

NMR Data (adapted from)

Proton SignalChemical Shift (δ, ppm)
NH (hydroxyl)8.6–9.2 (br s)
Pyridine CH7.1–7.8 (m)
4-Methylphenyl CH2.3 (s, 3H)
Ethyl ester CH₂4.2 (q, J = 7.1 Hz)

X-Ray Crystallography

The compound crystallizes in the monoclinic space group P2₁/n*, with a near-planar pyrrolidine ring and dihedral angles >85° between aryl groups.

Industrial and Large-Scale Considerations

  • Cost : Pyridin-3-ylmethyl chloride is a key expensive reagent.

  • Scalability : Three-component reactions are more amenable to continuous flow systems.

  • Purity : Final products require rigorous HPLC purification to remove DBU byproducts .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group at position 3 is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid, which can further react with amines to form amides .

  • Acid-Catalyzed Transesterification : Methanol in the presence of H₂SO₄ substitutes the ethyl group with a methyl ester .

Example Reaction Pathway :

Compound+NaOH (aq)4-Hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid+EtOH[1][6]\text{Compound} + \text{NaOH (aq)} \rightarrow \text{4-Hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid} + \text{EtOH} \quad[1][6]

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 can undergo:

  • Acylation : Reacting with acetic anhydride forms the corresponding acetylated derivative.

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of a base yields ether derivatives .

Key Data :

Reaction TypeReagentsProductYield (%)Source
AcylationAc₂O, pyridineAcetylated derivative75–85
MethylationCH₃I, K₂CO₃4-Methoxy derivative60–70

Pyrrole Ring Reactivity

The pyrrole core participates in electrophilic substitution reactions. Key observations:

  • Nitration : Nitric acid introduces nitro groups preferentially at the electron-rich positions adjacent to the hydroxyl group .

  • Halogenation : Bromine in acetic acid leads to substitution at position 2 or 5, depending on reaction conditions .

Mechanistic Insight :
The electron-withdrawing ester and oxo groups deactivate the ring, directing electrophiles to the less substituted positions .

Coordination Chemistry

The pyridin-3-ylmethyl substituent enables metal coordination. For instance:

  • Zinc Complexation : Reacts with ZnCl₂ to form a chelate complex, enhancing stability for pharmaceutical applications .

Example Reaction :

Compound+ZnCl2[Zn(Compound)Cl2] (octahedral geometry)[5]\text{Compound} + \text{ZnCl}_2 \rightarrow \text{[Zn(Compound)Cl}_2\text{] (octahedral geometry)} \quad[5]

Oxo Group Reactivity

The ketone at position 5 can undergo:

  • Reduction : NaBH₄ reduces the oxo group to a hydroxyl, forming a dihydroxy intermediate .

  • Condensation : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis .

Biological Activity-Driven Modifications

Structural analogs demonstrate that:

  • Pyridine Substitution : The pyridin-3-ylmethyl group enhances membrane permeability, as seen in antibacterial agents .

  • Ester-to-Amide Conversion : Improves bioavailability, as observed in pyrrole-2-carboxamide derivatives .

Comparative Bioactivity :

Derivative TypeMIC (μg/mL) Against S. aureusSource
Parent Compound32–64
Carboxylic Acid16–32
Pyridine Chelate8–16

Stability and Degradation

  • Photodegradation : UV exposure leads to cleavage of the ester group, forming phenolic byproducts.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a char residue .

Scientific Research Applications

Chemistry

Ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with different properties.

Biology

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its interactions at the molecular level suggest potential applications in biochemical pathways and cellular processes.

Medicine

The compound has been explored for its therapeutic properties, particularly:

  • Anti-inflammatory Activity: Studies suggest it may inhibit inflammatory pathways.
  • Anticancer Properties: Preliminary research indicates potential effectiveness against certain cancer cell lines.

Industry

In materials science, this compound is utilized in developing new materials with specific functionalities, such as enhanced conductivity or fluorescence properties.

Case Study: Anticancer Activity

A study investigated the anticancer effects of various pyrrole derivatives, including this compound. Results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor demonstrated its ability to bind to specific active sites on enzymes involved in metabolic pathways. This binding action effectively inhibited enzyme activity, suggesting potential applications in drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 1 and 2, which significantly influence electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Name Position 1 Substituent Position 2 Substituent Key Structural Notes Reference
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate Phenyl 4-Methoxyphenyl Methoxy group enhances electron density; confirmed via FTIR and NMR spectroscopy.
Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate Phenyl 4-Chlorophenyl Chlorine’s electron-withdrawing nature may increase acidity and binding affinity.
Ethyl 4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 6-Methylbenzo[d]thiazol-2-yl 4-Nitrophenyl Nitro and benzothiazole groups enhance π-stacking and potential kinase inhibition.
Ethyl 2-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate 2-(Trifluoromethyl)phenyl Methyl Trifluoromethyl group improves metabolic stability and lipophilicity.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound is electron-donating, contrasting with the 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (strongly electron-donating) groups in analogs. This affects reactivity in nucleophilic/electrophilic reactions and intermolecular interactions .
  • This could enhance solubility or target-specific binding .
Structural Confirmation Techniques
  • Spectroscopy: FTIR and NMR (1H, 13C) are standard for confirming pyrrolidinone derivatives, as demonstrated in and .
  • Crystallography : Software like SHELXL () and OLEX2 () enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

Biological Activity

Ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis and Chemical Structure

The compound is synthesized through a series of reactions involving pyrrole derivatives. The synthetic pathway typically includes cyclization and condensation reactions, leading to the formation of the pyrrole ring and subsequent functionalization to introduce the carboxylate group. The chemical structure is characterized by the presence of a pyrrole ring fused with various substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial Strains TestedZone of Inhibition (mm)Fungal Strains TestedZone of Inhibition (mm)
Compound AE. coli15C. albicans12
Compound BS. aureus20A. niger10
Ethyl 4-hydroxy...Pseudomonas aeruginosa18Aspergillus spp.14

The activity against Gram-positive and Gram-negative bacteria suggests a broad-spectrum efficacy, which is often attributed to the unique structural features of the pyrrole ring and its substituents that enhance membrane permeability or disrupt bacterial cell wall synthesis .

Anticancer Properties

Recent studies have indicated that certain pyrrole derivatives can act as potential anticancer agents by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays that measure cytotoxicity against cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that this compound could serve as a lead compound for further development into anticancer therapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways or by interfering with signaling pathways related to cell survival.

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized pyrrole derivatives showed that compounds similar to ethyl 4-hydroxy... exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents.
  • Case Study on Anticancer Activity : In vitro studies demonstrated that specific modifications in the pyrrole structure led to enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Q. What are the most efficient synthetic routes for preparing this pyrrolidinone derivative, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot, three-component reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes. Key factors include:

  • Catalyst selection : Acidic conditions (e.g., acetic acid) or solvent-free systems optimize cyclization .
  • Substituent effects : Electron-donating groups on the aldehyde (e.g., 4-methylphenyl) enhance reactivity compared to electron-withdrawing groups .
  • Yield optimization : Reaction temperatures between 80–100°C and 6–12 hours typically achieve yields >70% .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve the pyrrolidinone core, with characteristic signals for the ester carbonyl (~165–170 ppm) and aromatic protons (6.5–8.5 ppm) .
  • X-ray diffraction (XRD) : Single-crystal studies reveal intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen, stabilizing the lactam ring. Lattice parameters (e.g., triclinic P1P1 symmetry) are consistent with analogous pyrrolidinones .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict electronic properties and reactivity patterns?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., hydroxyl oxygen) and electrophilic regions (e.g., carbonyl carbons) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
  • Reactivity contradictions : Discrepancies between experimental and computed bond lengths (e.g., C=O) may arise from crystal packing effects .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

Use statistical design of experiments (DoE) :

  • Factorial designs : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors .
  • Response surface methodology (RSM) : Predict optimal conditions (e.g., 90°C, ethanol solvent) for maximizing yield .

Q. How can conflicting data between spectroscopic and computational results be resolved?

  • Dynamic NMR analysis : Detect conformational flexibility (e.g., hindered rotation of the pyridinylmethyl group) that may explain peak splitting discrepancies .
  • Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra to validate experimental λmax values .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

XRD data show:

  • Intramolecular H-bonds : Between the hydroxyl and carbonyl groups (O···O distance ~2.6 Å) .
  • Intermolecular interactions : π-π stacking of aromatic rings (3.8–4.2 Å spacing) and C-H···O contacts stabilize the lattice .

Q. How can substituent modifications influence pharmacological activity in analogous pyrrolidinones?

  • Bioisosteric replacement : Replacing the 4-methylphenyl group with halogens (e.g., 4-chlorophenyl) enhances cytotoxicity in related compounds .
  • Pyridine ring functionalization : Adding methyl groups to the pyridinylmethyl moiety improves blood-brain barrier penetration in preclinical models .

Q. What challenges arise in scaling up multi-step syntheses of similar heterocycles?

Key issues include:

  • Purification bottlenecks : Chromatography is often required to separate diastereomers in intermediates .
  • Byproduct formation : Over-oxidation of the pyrrolidinone ring can occur at elevated temperatures (>100°C) .

Methodological Recommendations

  • Synthetic protocols : Prioritize one-pot reactions to reduce purification steps .
  • Computational tools : Combine DFT with molecular dynamics to account for solvent effects .
  • Data validation : Cross-reference XRD, NMR, and IR data to resolve structural ambiguities .

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